6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid
Overview
Description
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in various biochemical pathways . In medicine, it is explored for its potential therapeutic effects . In industry, it is used in the production of various chemical products .
Mechanism of Action
Target of Action
The primary target of this compound is Streptavidin , a protein produced by the bacterium Streptomyces avidinii . Streptavidin has a high affinity for biotin, a vitamin that plays a key role in various metabolic processes.
Mode of Action
Given its structural similarity to biotin and its interaction with streptavidin , it’s plausible that it may interfere with biotin-dependent processes by binding to Streptavidin.
Biochemical Analysis
Biochemical Properties
6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including streptavidin, a protein known for its high affinity for biotin . This interaction is essential for many biochemical assays and diagnostic applications. The compound’s ability to bind tightly to streptavidin makes it a valuable tool in molecular biology and biochemistry.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with biotin-dependent carboxylases affects fatty acid synthesis and amino acid metabolism . This compound can modulate cellular functions by altering the activity of these enzymes, thereby impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a coenzyme for carboxylase enzymes, facilitating the transfer of carbon dioxide in metabolic reactions . This binding interaction is crucial for the activation or inhibition of these enzymes, leading to changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can enhance metabolic functions by acting as a coenzyme for carboxylases . At higher doses, it may exhibit toxic effects, including enzyme inhibition and disruption of normal metabolic processes. These threshold effects are critical for determining safe and effective dosage levels in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to fatty acid synthesis and amino acid metabolism . It interacts with enzymes such as acetyl-CoA carboxylase and pyruvate carboxylase, which are essential for the biosynthesis of fatty acids and glucose metabolism. These interactions highlight the compound’s role in maintaining metabolic homeostasis.
Preparation Methods
The preparation of 6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoic Acid involves several synthetic routes and reaction conditions. One common method involves the reaction of hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid with hexanoic acid derivatives under specific conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoic Acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoic Acid is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include other biotin derivatives and thienoimidazolidines . These compounds share some structural similarities but may differ in their chemical reactivity and biological activity .
Properties
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUGHZFPFWNUQT-HUBLWGQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332237 | |
Record name | Biotin-X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72040-64-3 | |
Record name | 6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72040-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biotin-X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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